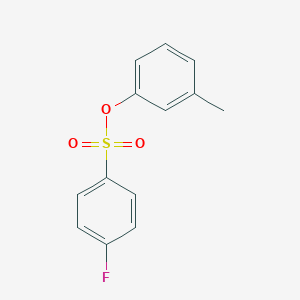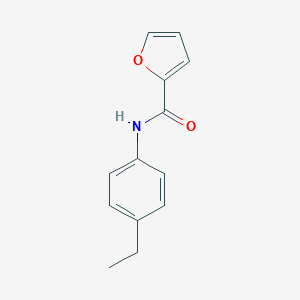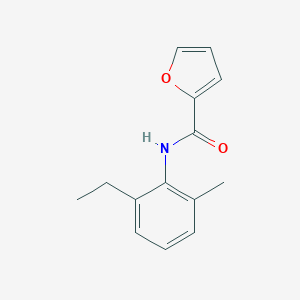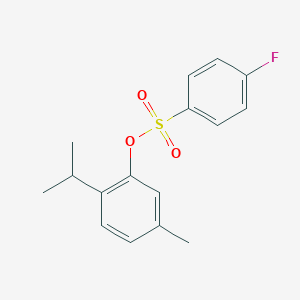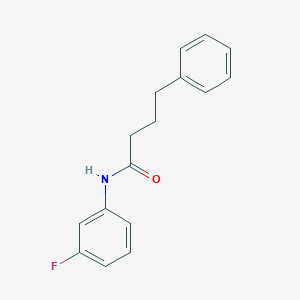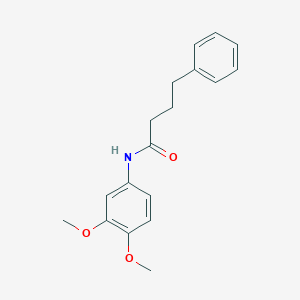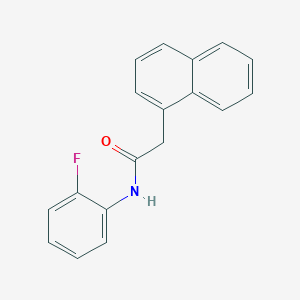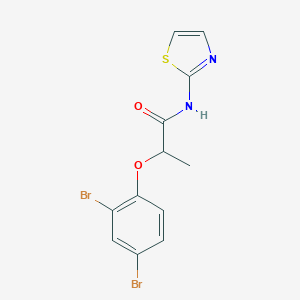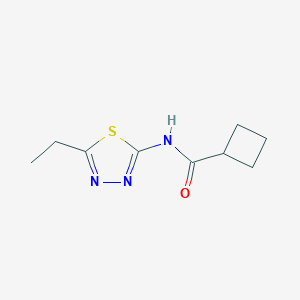
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, also known as EBIO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EBIO is a member of the thiadiazole family, which is known for its biological and pharmacological activities.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has been extensively studied for its potential applications in various scientific fields. It has been shown to activate potassium channels, which are involved in regulating the electrical activity of cells. This property of N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide makes it a valuable tool for studying the physiology of various cell types, including neurons, smooth muscle cells, and cardiac cells. N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has also been used to study the role of potassium channels in the regulation of blood pressure, insulin secretion, and cell proliferation.
Mechanism of Action
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide activates potassium channels by binding to a specific site on the channel protein. This binding causes a conformational change in the channel, which opens it up and allows potassium ions to flow through. The increased flow of potassium ions leads to hyperpolarization of the cell membrane, which reduces the excitability of the cell. This mechanism of action is similar to that of other potassium channel openers, such as diazoxide and pinacidil.
Biochemical and Physiological Effects:
The activation of potassium channels by N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several biochemical and physiological effects. In neurons, it leads to decreased excitability and reduced neurotransmitter release. In smooth muscle cells, it leads to relaxation and vasodilation. In cardiac cells, it leads to increased repolarization and decreased contractility. These effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide make it a valuable tool for studying the physiology of various cell types and for developing new therapies for diseases such as hypertension, diabetes, and arrhythmias.
Advantages and Limitations for Lab Experiments
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for studying intracellular signaling pathways. It is also relatively stable and has a long shelf life, which makes it easy to store and transport. However, N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide has some limitations as well. It is not very specific for potassium channels and can activate other ion channels as well. It can also have off-target effects on other cellular processes, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide. One direction is to develop more specific and potent potassium channel openers that can be used as therapeutic agents for various diseases. Another direction is to study the role of potassium channels in the regulation of immune cell function, as recent studies have suggested that potassium channels may play a role in modulating immune responses. Finally, the use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide as a tool for studying the physiology of various cell types can be expanded to include other cell types and disease models.
Synthesis Methods
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide involves the reaction between 5-ethyl-1,3,4-thiadiazol-2-amine and cyclobutanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The yield of the reaction is typically around 70-80%.
properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C9H13N3OS/c1-2-7-11-12-9(14-7)10-8(13)6-4-3-5-6/h6H,2-5H2,1H3,(H,10,12,13) |
InChI Key |
FAGXBZPKPLLGSK-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C2CCC2 |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2CCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
